Cas no 2253-38-5 (Methyl fluoroisobutyrate)

Methyl fluoroisobutyrate 化学的及び物理的性質
名前と識別子
-
- methyl fluoroisobutyrate
- Methyl 3-fluoro-2-methylpropanoate
- SCHEMBL294989
- EN300-6731070
- 2253-38-5
- Methyl fluoroisobutyrate
-
- インチ: 1S/C5H9FO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3
- InChIKey: MVSLCGCLCBQSAE-UHFFFAOYSA-N
- SMILES: FCC(C(=O)OC)C
計算された属性
- 精确分子量: 120.05865769g/mol
- 同位素质量: 120.05865769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 8
- 回転可能化学結合数: 3
- 複雑さ: 82.5
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- XLogP3: 1
Methyl fluoroisobutyrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P028N17-5g |
methyl3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 5g |
$3082.00 | 2024-05-25 | |
1PlusChem | 1P028N17-100mg |
methyl3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 100mg |
$412.00 | 2024-05-25 | |
1PlusChem | 1P028N17-10g |
methyl3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 10g |
$4539.00 | 2024-05-25 | |
Aaron | AR028N9J-50mg |
methyl3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 50mg |
$296.00 | 2025-02-16 | |
Aaron | AR028N9J-10g |
methyl3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 10g |
$5006.00 | 2023-12-15 | |
Aaron | AR028N9J-250mg |
methyl3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 250mg |
$600.00 | 2025-02-16 | |
Enamine | EN300-6731070-2.5g |
methyl 3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 2.5g |
$1650.0 | 2023-05-29 | |
Enamine | EN300-6731070-5.0g |
methyl 3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 5g |
$2443.0 | 2023-05-29 | |
Enamine | EN300-6731070-0.25g |
methyl 3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 0.25g |
$418.0 | 2023-05-29 | |
Enamine | EN300-6731070-10.0g |
methyl 3-fluoro-2-methylpropanoate |
2253-38-5 | 95% | 10g |
$3622.0 | 2023-05-29 |
Methyl fluoroisobutyrate 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
Methyl fluoroisobutyrateに関する追加情報
Professional Introduction to Methyl fluoroisobutyrate (CAS No. 2253-38-5)
Methyl fluoroisobutyrate, a compound with the chemical formula C₅H₈FO₂, is a fluorinated ester that has garnered significant attention in the field of chemical and pharmaceutical research. Its CAS number, 2253-38-5, uniquely identifies it in scientific literature and databases, facilitating precise referencing and study. This compound belongs to the class of fluorinated organic esters, which are widely recognized for their diverse applications in synthetic chemistry, agrochemicals, and pharmaceuticals.
The structural uniqueness of methyl fluoroisobutyrate lies in its incorporation of a fluorine atom, which is known to influence the physical and chemical properties of molecules significantly. Fluorine's high electronegativity and small atomic size make it an excellent substituent for enhancing metabolic stability, lipophilicity, and binding affinity in drug candidates. This characteristic has made fluorinated compounds a staple in modern drug discovery efforts.
In recent years, methyl fluoroisobutyrate has been explored as a key intermediate in the synthesis of various bioactive molecules. Its role in constructing complex molecular architectures has been particularly notable in the development of novel therapeutic agents. The compound's ability to serve as a building block for more intricate structures underscores its importance in medicinal chemistry.
One of the most compelling aspects of methyl fluoroisobutyrate is its potential application in the synthesis of fluorinated peptides and proteins. Fluorine atoms can be strategically incorporated into peptide backbones to improve their pharmacokinetic properties. For instance, fluorine substitution can enhance resistance to enzymatic degradation, prolonging the half-life of peptide-based drugs. This has opened up new avenues for developing peptide therapeutics with improved efficacy and stability.
Moreover, research indicates that methyl fluoroisobutyrate can be utilized in the preparation of fluorinated analogs of existing drugs. By modifying the structure of known active pharmaceutical ingredients (APIs) with fluorine atoms, scientists aim to develop next-generation drugs with enhanced pharmacological profiles. Such modifications often lead to increased potency, reduced side effects, and improved patient compliance.
The compound's versatility also extends to its use as a ligand in catalytic processes. Fluorinated esters like methyl fluoroisobutyrate can participate in various organic transformations, including cross-coupling reactions and asymmetric synthesis. These reactions are crucial for constructing complex molecular frameworks with high precision, which is essential for developing innovative pharmaceuticals.
Recent studies have highlighted the role of methyl fluoroisobutyrate in the development of fluorinated prostaglandin analogs. Prostaglandins are signaling molecules involved in numerous physiological processes, including inflammation, pain relief, and reproductive functions. By incorporating fluorine into prostaglandin derivatives, researchers have been able to create compounds with enhanced biological activity and selectivity. This has significant implications for the treatment of various inflammatory and reproductive disorders.
In addition to its pharmaceutical applications, methyl fluoroisobutyrate has shown promise in agrochemical research. Fluorinated compounds are known to exhibit improved resistance to environmental degradation, making them ideal candidates for use in crop protection agents. The compound's ability to serve as a precursor for synthesizing novel agrochemicals could contribute to the development of more effective and sustainable agricultural practices.
The synthesis of methyl fluoroisobutyrate typically involves fluorination reactions followed by esterification steps. Advanced synthetic methodologies have been developed to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of industrial applications. These synthetic routes often incorporate green chemistry principles to minimize waste and energy consumption.
As our understanding of fluorine's role in molecular design continues to evolve, so does the potential applications of methyl fluoroisobutyrate. Researchers are exploring new ways to leverage its unique properties for developing innovative solutions across multiple industries. From drug discovery to agrochemicals, this compound stands at the forefront of chemical innovation.
In conclusion, methyl fluoroisobutyrate (CAS No. 2253-38-5) is a multifaceted compound with significant potential in various scientific domains. Its structural features and reactivity make it an invaluable tool for synthetic chemists and pharmaceutical researchers alike. As ongoing studies continue to uncover new applications for this compound, its importance is set to grow even further.
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